4-(Ethylamino)piperidine-4-carboxamide dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(ethylamino)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-2-11-8(7(9)12)3-5-10-6-4-8;;/h10-11H,2-6H2,1H3,(H2,9,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGWBFCUYNJFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCNCC1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active agents. While the specific mechanism of action for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride is not yet fully elucidated in publicly available literature, the extensive research on analogous compounds provides a strong foundation for predicting its potential biological targets and pharmacological effects. This technical guide synthesizes the current understanding of the piperidine-4-carboxamide class of molecules, presenting several plausible mechanisms of action. For each potential pathway, we provide a detailed overview, the supporting evidence from related compounds, and a comprehensive, step-by-step experimental workflow to enable researchers to investigate the activity of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction to the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability.[1] The 4-carboxamide substitution provides a key interaction point, often serving as a hydrogen bond donor and acceptor, which can facilitate binding to a variety of biological targets. The versatility of this scaffold allows for the synthesis of large and diverse chemical libraries, leading to the discovery of compounds with a wide array of pharmacological activities.[1][2]

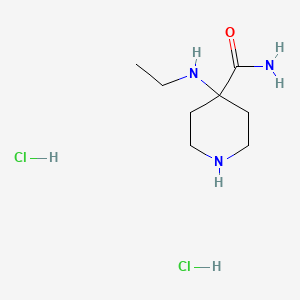

Chemical Structure of 4-(Ethylamino)piperidine-4-carboxamide:

-

IUPAC Name: 4-(ethylamino)piperidine-4-carboxamide[3]

-

Molecular Formula: C8H17N3O[3]

-

Molecular Weight: 171.24 g/mol [3]

The dihydrochloride salt form is typically used to enhance the solubility and stability of the compound for research and potential therapeutic applications.

Plausible Mechanisms of Action and Investigative Workflows

Based on the established activities of structurally related piperidine-4-carboxamides, we will now explore the most probable mechanisms of action for this compound.

Antiparasitic Activity via Proteasome Inhibition

Mechanistic Overview:

Recent studies have identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[4] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or unfolded proteins, ultimately causing parasite death.[4] Notably, some piperidine carboxamides have shown species selectivity, with minimal inhibition of human proteasome isoforms, making this an attractive target for antimalarial drug development.[4] The binding mode identified through cryo-electron microscopy revealed a novel, non-covalent interaction in a previously unexplored pocket of the β5 active site, distal from the catalytic threonine.[4]

Experimental Workflow for Investigating Proteasome Inhibition:

A systematic approach is required to determine if this compound functions as a proteasome inhibitor.

Step 1: In Vitro P. falciparum Growth Inhibition Assay

-

Objective: To assess the compound's ability to inhibit the growth of malaria parasites in a red blood cell culture.

-

Methodology:

-

Culture chloroquine-sensitive and -resistant strains of P. falciparum in human red blood cells.

-

Serially dilute this compound and add to the parasite cultures.

-

After a 72-hour incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

Step 2: Proteasome Activity Assays

-

Objective: To directly measure the inhibitory effect of the compound on the chymotrypsin-like activity of the P. falciparum and human proteasomes.

-

Methodology:

-

Use purified P. falciparum 20S proteasome and commercially available human constitutive and immunoproteasomes.

-

Utilize a fluorogenic substrate specific for the chymotrypsin-like (β5) subunit (e.g., Suc-LLVY-AMC).

-

Incubate the proteasomes with varying concentrations of the test compound.

-

Measure the fluorescence generated from the cleavage of the substrate to determine the rate of proteasomal activity.

-

Calculate the IC50 values for both parasite and human proteasomes to assess selectivity.

-

Step 3: In Vivo Efficacy in a Mouse Model of Malaria

-

Objective: To evaluate the compound's ability to clear a malaria infection in a living organism.

-

Methodology:

-

Use a suitable mouse model, such as the P. berghei-infected mouse model or a humanized mouse model with P. falciparum-infected human red blood cells.

-

Administer this compound orally or via another appropriate route at various doses.

-

Monitor parasitemia levels daily by microscopic examination of blood smears.

-

Assess the reduction in parasite load and the survival rate of the treated mice compared to a vehicle control group.

-

Diagram: Proposed Workflow for Investigating Proteasome Inhibition

Caption: Workflow to assess antimalarial proteasome inhibitory activity.

Antibacterial Activity via DNA Gyrase Inhibition

Mechanistic Overview:

Another important therapeutic area where piperidine-4-carboxamides have shown promise is in antibacterial drug discovery. Specifically, compounds with this scaffold have been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[5] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its inhibition leads to bacterial cell death. Some piperidine-4-carboxamides have demonstrated bactericidal activity against clinically relevant pathogens like Mycobacterium abscessus.[5]

Experimental Workflow for Investigating DNA Gyrase Inhibition:

Step 1: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium.

-

Methodology:

-

Use a panel of clinically relevant bacterial strains, including Gram-positive and Gram-negative bacteria, and mycobacteria.

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Serially dilute the compound in a 96-well plate containing bacterial inoculum.

-

After incubation, determine the MIC by visual inspection for turbidity.

-

Step 2: DNA Gyrase Supercoiling Assay

-

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

-

Methodology:

-

Use purified DNA gyrase from a target bacterium (e.g., E. coli or M. abscessus).

-

Incubate the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

-

Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Visualize the DNA bands with a fluorescent dye and quantify the inhibition of supercoiling.

-

Calculate the IC50 value.

-

Step 3: In Vivo Efficacy in a Murine Infection Model

-

Objective: To assess the compound's ability to treat a bacterial infection in a living organism.

-

Methodology:

-

Establish a relevant infection model, such as a murine thigh infection model or a systemic infection model.

-

Administer the compound at various doses and treatment schedules.

-

At the end of the treatment period, euthanize the animals and determine the bacterial load in the target tissues (e.g., thigh muscle, spleen).

-

Compare the bacterial burden in treated animals to that in a vehicle control group.

-

Diagram: Proposed Workflow for Investigating DNA Gyrase Inhibition

Caption: Workflow to assess antibacterial DNA gyrase inhibitory activity.

Antiviral Activity via CCR5 Antagonism

Mechanistic Overview:

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a coreceptor for the entry of the most common strains of HIV-1 into host cells. Small molecules that block the interaction between the viral envelope glycoprotein gp120 and CCR5 can prevent viral entry and replication. Piperidine-based structures have been successfully developed as CCR5 antagonists.[6] Structure-activity relationship studies have defined a pharmacophore model for piperidine- and piperazine-based CCR5 antagonists, which includes hydrogen bond acceptors and hydrophobic groups.[6]

Experimental Workflow for Investigating CCR5 Antagonism:

Step 1: CCR5 Binding Assay

-

Objective: To determine if the compound can displace a known CCR5 ligand from the receptor.

-

Methodology:

-

Use cell membranes from a cell line stably expressing human CCR5.

-

Perform a radioligand binding assay using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β).

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Measure the amount of bound radioactivity to determine the displacement of the radioligand.

-

Calculate the Ki (inhibition constant).

-

Step 2: HIV-1 Entry Assay

-

Objective: To assess the compound's ability to block the entry of CCR5-tropic HIV-1 into target cells.

-

Methodology:

-

Use a single-cycle infectivity assay with pseudotyped viruses expressing the HIV-1 envelope glycoprotein and a reporter gene (e.g., luciferase).

-

Infect target cells expressing CD4 and CCR5 in the presence of varying concentrations of the test compound.

-

After incubation, measure the reporter gene activity to quantify viral entry.

-

Calculate the IC50 value.

-

Step 3: Antiviral Activity against Primary HIV-1 Isolates

-

Objective: To evaluate the compound's antiviral potency against a panel of clinically relevant HIV-1 strains.

-

Methodology:

-

Infect peripheral blood mononuclear cells (PBMCs) with different primary isolates of CCR5-tropic HIV-1.

-

Culture the infected cells in the presence of varying concentrations of the test compound.

-

After several days, measure the amount of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

-

Calculate the EC50 (half-maximal effective concentration) for each viral isolate.

-

Diagram: Proposed Workflow for Investigating CCR5 Antagonism

Caption: Workflow to assess antiviral CCR5 antagonist activity.

Summary of Potential Mechanisms and Comparative Data

| Potential Mechanism | Target | Key Evidence from Analogs | Therapeutic Area |

| Proteasome Inhibition | Plasmodium falciparum 20S proteasome β5 subunit | Potent and selective inhibition by piperidine carboxamides.[4] | Antimalarial |

| DNA Gyrase Inhibition | Bacterial DNA Gyrase | Novel class of NBTIs with activity against Mycobacterium abscessus.[5] | Antibacterial |

| CCR5 Antagonism | Human CCR5 Receptor | Piperidine-based structures are known CCR5 antagonists.[6][7] | Antiviral (HIV) |

| Ergosterol Biosynthesis Inhibition | Fungal Sterol C14-reductase and Sterol C8-isomerase | 4-aminopiperidines show antifungal activity by this mechanism.[8] | Antifungal |

| Secretory Glutaminyl Cyclase (sQC) Inhibition | Human sQC | Piperidine-4-carboxamide moiety found in a novel sQC inhibitor.[9] | Neurodegenerative Diseases (e.g., Alzheimer's) |

| NAPE-PLD Inhibition | N-Acylphosphatidylethanolamine Phospholipase D | Pyrimidine-4-carboxamides act as inhibitors.[10] | Inflammation, Pain, Anxiety |

| Soluble Epoxide Hydrolase (sEH) Inhibition | Human sEH | Piperidine/piperazine amides of chromone-2-carboxylic acid are sEH inhibitors.[11] | Inflammatory Disorders |

| Analgesic and Anti-inflammatory Activity | Not fully defined | N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides exhibit these properties.[12] | Pain and Inflammation |

Conclusion

The this compound molecule belongs to a chemical class with a proven track record of diverse and potent biological activities. While the specific mechanism of action for this particular compound remains to be determined, the existing literature strongly suggests several plausible and exciting avenues for investigation, including antiparasitic, antibacterial, antiviral, and anti-inflammatory activities. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the pharmacological profile of this compound. The elucidation of its precise mechanism of action will be a critical step in unlocking its full therapeutic potential and guiding its future development as a novel therapeutic agent.

References

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

Negatu, D. A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Available at: [Link]

-

PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Available at: [Link]

-

Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. Available at: [Link]

-

PubChem. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. Available at: [Link]

-

Al-Ostath, R. A., et al. (2024). Structure–activity relationship of piperidine derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

-

Pferschy-Wenzig, E.-M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

-

van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

-

Lead Sciences. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. Available at: [Link]

-

Rubtsova, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Casy, A. F., & Ogungbamila, F. O. (1982). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

-

Narayanan, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Guler, E., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

- Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.

-

Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine-4-carboxamide. Available at: [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Motif in Drug Discovery

An In-depth Technical Guide to the Pharmacological Profile of 4-(Ethylamino)piperidine Analogs

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to modulate critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These characteristics allow piperidine-containing molecules to effectively interact with a wide range of biological targets, including those in the central nervous system (CNS), as well as microbial and viral pathogens.[1]

Within this broad class, the 4-aminopiperidine substructure and its derivatives, such as the 4-(ethylamino)piperidine core, represent a particularly fruitful area of research. By introducing a basic nitrogen atom at the 4-position, medicinal chemists can create key salt bridges and hydrogen bond interactions within receptor binding pockets, significantly influencing pharmacological activity. The substitution pattern on this amino group, as well as on the piperidine ring nitrogen, allows for fine-tuning of a compound's affinity, selectivity, and functional activity (agonist vs. antagonist). This guide provides a detailed exploration of the synthesis, pharmacological profiles, structure-activity relationships (SAR), and key experimental methodologies associated with 4-(ethylamino)piperidine analogs and their close chemical relatives, offering a comprehensive resource for researchers in drug development.

Synthetic Strategies for 4-Aminopiperidine Analogs

The generation of diverse libraries of 4-aminopiperidine analogs is critical for exploring their therapeutic potential. A prevalent and efficient method for their synthesis is the reductive amination of N-substituted 4-piperidone derivatives.[3] This approach offers a convergent and flexible route to introduce a wide variety of substituents on both the 4-amino group and the piperidine nitrogen.

A more complex, multi-step synthesis is often required for specific, highly functionalized analogs, such as those designed as high-affinity sigma-1 (σ1) receptor ligands.[4] Key steps in such syntheses can include conjugate additions to introduce substituents at the 2-position, Wittig reactions for chain homologation, and a series of reduction and substitution reactions to build the final aminoethyl side chain.[4] An efficient route to other key intermediates involves the Curtius rearrangement of isonipecotate derivatives, which allows for the introduction of various substituents at the 4-position of the piperidine ring.[5] The choice of synthetic strategy is dictated by the desired substitution pattern and the need to control stereochemistry, which can be crucial for biological activity.

Pharmacological Profiles and Mechanisms of Action

Analogs based on the 4-(ethylamino)piperidine scaffold exhibit remarkable polypharmacology, demonstrating activity at a diverse set of biological targets. This versatility underscores the scaffold's value in developing novel therapeutics for a range of diseases.

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, ion channel regulation, and neuronal signaling. A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized and identified as potent σ1 receptor ligands.[4]

Structure-Activity Relationship (SAR): The affinity of these analogs for the σ1 receptor is highly dependent on the substituents at both the piperidine nitrogen (R¹) and the terminal amine.

-

Piperidine N-Substituent (R¹): A small methyl group at the R¹ position results in significantly higher σ1 affinity compared to an unsubstituted (R¹=H) or N-ethyl substituted piperidine ring.[4]

-

Terminal Amine Substituent: The nature of the group attached to the ethylamino moiety is critical. A benzylamine or a cyclohexylmethylamine generally confers high affinity, with Kᵢ values in the low nanomolar range.[4]

-

Selectivity: Many of the potent σ1 ligands within this class show high selectivity over the σ2 receptor subtype, which is an important attribute for developing targeted therapeutics.[4]

| Compound ID | Piperidine N-Substituent (R¹) | Terminal Amine Group | σ₁ Kᵢ (nM)[4] | σ₁:σ₂ Selectivity[4] |

| 4a | H | -NHCH₂Ph | 165 | 2.3 |

| 18a | CH₃ | -NHCH₂Ph | 7.9 | 61 |

| 18b | CH₂CH₃ | -NHCH₂Ph | 129 | 1 |

| 20a | CH₃ | -NHCH₂-Cyclohexyl | 16 | 18 |

| 22a | CH₃ | -N(piperazinyl)-Ph | 27 | 59 |

Molecular dynamics simulations suggest that the basic nitrogen of the aminoethyl side chain forms a key salt bridge with the glutamate 172 (Glu172) residue in the σ1 receptor binding pocket, while the phenylpiperidine portion engages in hydrophobic interactions.[4]

Opioid Receptor Modulators

The 4-aminopiperidine scaffold is a well-established core in many potent opioid analgesics, such as the fentanyl family. More recent research has focused on developing analogs with mixed functional profiles to achieve improved therapeutic windows. For instance, a series of 4-substituted piperidines were designed as balanced, low-nanomolar affinity ligands for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[6] Several of these compounds displayed MOR agonism while simultaneously acting as DOR antagonists. This profile is highly desirable, as DOR antagonism has been shown to potentially reduce the development of tolerance and dependence associated with chronic MOR agonist treatment.[6]

The specific nature of the N-substituent on the piperidine ring is a key determinant of whether a ligand acts as an agonist or an antagonist at nociceptin (NOP) receptors, another member of the opioid receptor family.[7]

Other Biological Targets

The versatility of the 4-aminopiperidine scaffold is further demonstrated by its activity against a range of other targets:

-

Antifungal Agents: 4-aminopiperidines with long N-alkyl chains (e.g., N-dodecyl) at the 4-amino position show potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp.[3] Their mechanism of action is believed to involve the inhibition of enzymes in the fungal ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[3]

-

CCR5 Antagonists: 4-substituted-4-aminopiperidine derivatives have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[5] As CCR5 is a critical co-receptor for HIV-1 entry into host cells, these compounds represent a class of anti-HIV agents.

-

Dopamine Transporter (DAT) Inhibitors: Bioisosteric replacement of a piperazine ring with an aminopiperidine moiety in a series of atypical dopamine transporter (DAT) inhibitors led to analogs with high DAT affinity and improved metabolic stability.[8]

Pharmacokinetics and Metabolism

The clinical success of any drug candidate depends heavily on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For 4-aminopiperidine drugs, metabolism is a critical consideration.

-

Cytochrome P450 (CYP) Metabolism: Many drugs containing this scaffold are moderately to extensively metabolized by cytochrome P450 enzymes in the liver.[9]

-

Major Isoforms: CYP3A4 is frequently the major isoform responsible for metabolism, often through N-dealkylation reactions. For some analogs, CYP2D6 can also play a significant role.[9]

-

Metabolic Stability: The metabolic stability of the piperidine scaffold is influenced by the substitution pattern. For example, replacing a metabolically labile piperazine ring with a more stable aminopiperidine can be a successful strategy to improve the pharmacokinetic profile of a drug candidate.[8] Understanding these metabolic pathways is essential for designing analogs with optimized half-lives and reduced potential for drug-drug interactions.

Experimental Protocols & Methodologies

The pharmacological characterization of novel 4-(ethylamino)piperidine analogs requires robust and validated in vitro assays. The following protocols describe standard methods for determining receptor binding affinity and functional activity.

Protocol 5.1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a target receptor, using the σ1 receptor as an example. The principle is to measure the ability of a non-labeled test compound to displace a known, radiolabeled ligand from the receptor.

Step-by-Step Methodology:

-

Materials:

-

Receptor Source: Guinea pig brain homogenates or cell membranes expressing the target receptor (e.g., human σ1).[4]

-

Radioligand: A high-affinity, selective radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1).[4]

-

Test Compounds: Serial dilutions of the 4-(ethylamino)piperidine analogs.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration of a known, non-labeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Scintillation fluid and vials.

-

Glass fiber filter mats and a cell harvester.

-

-

Assay Procedure:

-

Prepare assay tubes in triplicate for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

-

To all tubes, add the receptor preparation (e.g., 100-200 µg protein).

-

Add the appropriate compound: assay buffer for TB, NSB agent for NSB tubes, and the test compound for experimental tubes.

-

Add the radioligand to all tubes at a concentration near its Kₔ value.

-

Incubate the mixture at a specified temperature for a set time to reach equilibrium (e.g., 120 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis & Validation:

-

Calculate the specific binding by subtracting the average NSB counts from all other measurements.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

A self-validating assay includes the TB and NSB controls to ensure a sufficient and specific binding window.

-

Protocol 5.2: [³⁵S]GTPγS Functional Assay for GPCR Activity

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR), such as an opioid receptor. It quantifies agonist-induced G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Step-by-Step Methodology:

-

Materials:

-

Cell membranes expressing the GPCR of interest (e.g., MOR-CHO cells).[6]

-

[³⁵S]GTPγS radiolabel.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive state at baseline.

-

Test compounds (potential agonists) and known antagonists.

-

-

Assay Procedure:

-

Pre-incubate cell membranes with GDP on ice.

-

In assay tubes, combine the membranes, assay buffer, and varying concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify radioactivity on the filters using a scintillation counter.

-

-

Data Analysis & Validation:

-

Basal binding is determined in the absence of any agonist. Non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Plot the stimulated binding (% over basal) against the log concentration of the agonist to obtain a dose-response curve.

-

Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

-

Agonists will produce a concentration-dependent increase in binding.

-

Antagonists will produce no stimulation on their own but will cause a rightward shift in the agonist's dose-response curve.

-

Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

-

Conclusion and Future Perspectives

The 4-(ethylamino)piperidine scaffold and its close analogs constitute a remarkably versatile chemical framework in modern drug discovery. The accumulated research demonstrates that subtle modifications to this core structure can yield potent and selective ligands for a wide array of biological targets, including CNS receptors like σ1 and opioid receptors, as well as targets for infectious diseases such as fungal enzymes and viral co-receptors. The ability to tune the functional activity from agonist to antagonist by altering substitution patterns further enhances its utility.

Future research in this area will likely focus on several key objectives: optimizing ADME properties to produce drug candidates with favorable pharmacokinetics; enhancing selectivity for specific receptor subtypes to minimize off-target effects; and exploring novel therapeutic applications by screening libraries of these analogs against emerging biological targets. The continued investigation of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry.

-

G., Cardona, F., Goti, A., & Parmeggiani, C. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6653. Available at: [Link]

-

Wiese, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-906. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. Available at: [Link]

-

Le, T. M., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5612-5616. Available at: [Link]

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3491-3494. Available at: [Link]

-

Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 933. Available at: [Link]

-

Obach, R. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 609-614. Available at: [Link]

-

Lazewska, D., et al. (2013). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 3(48), 25811-25824. Available at: [Link]

-

Lazewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1361-1374. Available at: [Link]

-

Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 7(11), 1531-1540. Available at: [Link]

-

Johnson, T. A., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(6), 1538-1541. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride: An In-Depth Technical Guide

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 4-(Ethylamino)piperidine-4-carboxamide Dihydrochloride, a key intermediate in pharmaceutical research and drug development. The synthesis is presented in a multi-step approach, beginning from commercially available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide outlines a robust and reproducible synthetic route, designed for both clarity and scientific rigor.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C8H19Cl2N3O | [3] |

| Molecular Weight | 244.16 g/mol | [3] |

| CAS Number | 84100-54-9 (free base) | [4][5] |

| Appearance | White to off-white solid (expected) | Inferred |

| Solubility | Soluble in water and polar protic solvents | Inferred |

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3] The free base may also cause respiratory irritation.[4]

Precautionary Measures: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][6] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3][6]

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the reductive amination of ethyl 4-oxopiperidine-1-carboxylate, followed by amidation of the resulting ester, and concluding with deprotection and salt formation. This route was selected for its reliance on well-established and high-yielding reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate

This initial step involves the reductive amination of a protected piperidone. The use of sodium triacetoxyborohydride as the reducing agent is a mild and selective method for this transformation.

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Ethylamine (2 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine (1.2 eq) at room temperature with stirring.

-

Stir the mixture for 1 hour to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide

The second step is the amidation of the ethyl ester to the corresponding primary amide using a solution of ammonia in methanol.

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate

-

Ammonia in methanol (7 N solution)

-

High-pressure reaction vessel (e.g., a sealed tube or Parr reactor)

-

Magnetic stirrer with heating capabilities

Procedure:

-

Dissolve the crude ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol.

-

Seal the reaction vessel and heat the mixture to 70-80 °C with vigorous stirring.

-

Maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue is the crude amide.

Step 3: Synthesis of this compound

The final step involves the deprotection of the Boc-protected amine and subsequent formation of the dihydrochloride salt.

Materials:

-

1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide

-

4 M HCl in 1,4-dioxane

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide (1.0 eq) in a minimal amount of methanol.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a precipitate should be observed.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Data Summary

| Step | Reactant | Molar Equiv. | Product | Expected Yield |

| 1 | Ethyl 4-oxopiperidine-1-carboxylate | 1.0 | Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate | 75-85% |

| 2 | Ethyl 1-(tert-butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxylate | 1.0 | 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide | 80-90% |

| 3 | 1-(tert-Butoxycarbonyl)-4-(ethylamino)piperidine-4-carboxamide | 1.0 | This compound | >90% |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Discussion

The presented protocol offers a logical and efficient pathway for the synthesis of this compound. The choice of a Boc-protecting group for the piperidine nitrogen is strategic, as it is stable under the conditions of reductive amination and amidation, and can be readily removed under acidic conditions. The formation of the dihydrochloride salt in the final step not only facilitates purification but also enhances the stability and handling of the final compound. Researchers should be mindful of the hazardous nature of the reagents and the final product, and adhere strictly to the safety precautions outlined.

References

-

PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Enamine. (n.d.). Safety Data Sheet: this compound. Retrieved from a relevant chemical supplier's website.

- Goel, K. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 535-539.

- DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved from a relevant government or academic repository.

- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.

-

Watson International Ltd. (n.d.). 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

PubChem. (n.d.). Ethyl piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(ethylamino)piperidine-4-carboxamide, CasNo.84100-54-9 Watson International Ltd United Kingdom [watson.lookchem.com]

- 6. fishersci.com [fishersci.com]

Application Notes & Protocols: Comprehensive Analytical Characterization of Piperidine-4-Carboxamide

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of piperidine-4-carboxamide, a crucial building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and robust analytical characterization is paramount for ensuring quality, safety, and efficacy in drug development.[1][2] This guide moves beyond mere procedural lists, offering in-depth protocols and the scientific rationale behind methodological choices. It is intended for researchers, analytical scientists, and drug development professionals who require a self-validating framework for the complete analysis of piperidine-4-carboxamide and its derivatives.

Introduction: The Significance of Piperidine-4-Carboxamide

The piperidine ring is a saturated heterocycle that is a cornerstone of many successful therapeutic agents due to its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[3] Piperidine-4-carboxamide, in particular, serves as a versatile synthon, providing a key point for molecular elaboration. Its rigorous characterization is a non-negotiable step in the quality control pipeline, essential for confirming identity, quantifying purity, identifying impurities, and understanding physicochemical properties. This guide details an integrated analytical workflow employing chromatographic, spectroscopic, and thermal techniques to build a complete analytical profile of the molecule.

Physicochemical Properties of Piperidine-4-Carboxamide

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

| Property | Value | Source |

| IUPAC Name | piperidine-4-carboxamide | [4] |

| Synonyms | Isonipecotamide, 4-Carbamoylpiperidine | [4][5] |

| CAS Number | 39546-32-2 | [4] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Monoisotopic Mass | 128.094963011 Da | [4] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the gold standard for separating and quantifying the target analyte from synthesis-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of piperidine-4-carboxamide. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected as the industry-standard starting point for small polar molecules. Its hydrophobic nature provides effective retention and separation.

-

Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. The addition of an acid like trifluoroacetic acid (TFA) or formic acid is critical. It protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the silica support and ensuring a consistent ionic state for sharp, symmetrical peaks.[6]

-

Detector: A UV-VIS detector is suitable as the amide chromophore exhibits absorbance at lower UV wavelengths (e.g., 210 nm).

Protocol 1: RP-HPLC Purity Analysis

-

System Preparation:

-

HPLC System: Agilent 1260/1290 Infinity II or equivalent, equipped with a UV-VIS detector.[6]

-

Column: Gemini C18, 5 µm, 250 x 4.6 mm, or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).

-

System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes at the initial flow rate.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of piperidine-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of ~1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (~1 mg/mL) using the same diluent.

-

-

Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection λ | 210 nm |

| Gradient | 0-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B (re-equilibration) |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of piperidine-4-carboxamide using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

System suitability is confirmed by ensuring the reference standard peak exhibits a tailing factor between 0.9 and 1.5 and theoretical plates >2000.

-

Gas Chromatography (GC) for Residual Piperidine Analysis

Residual piperidine, a potential starting material, is a volatile and potentially toxic impurity that must be controlled. Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is the ideal technique for this analysis.

Causality Behind Experimental Choices:

-

Headspace Sampling: This technique physically separates the volatile piperidine from the non-volatile piperidine-4-carboxamide matrix, preventing contamination of the GC system.

-

Alkaline Sample Treatment: The sample is dissolved in an alkaline solution (e.g., NaOH) to deprotonate the piperidine hydrochloride salt (if present) to its more volatile free base form, maximizing its concentration in the headspace for higher sensitivity.[7]

-

Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons and organic molecules like piperidine.[7]

Protocol 2: Headspace GC-FID for Piperidine Impurity

-

System Preparation:

-

GC System: Agilent GC with a headspace autosampler and FID detector.

-

Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.53 mm x 1.50 µm.[7]

-

Carrier Gas: High-purity nitrogen or helium.

-

-

Sample and Standard Preparation:

-

Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent (e.g., 50% DMSO) at ~5 mg/mL.

-

Working Standard: Dilute the stock solution with 1M NaOH in a 10 mL headspace vial to a final concentration of ~50 µg/mL. This corresponds to the specification limit (e.g., 0.05% w/w) based on the sample weight.

-

Sample Preparation: Accurately weigh ~150 mg of piperidine-4-carboxamide into a 10 mL headspace vial. Add 3 mL of 1M NaOH solution and immediately seal the vial.[7]

-

-

Instrumental Conditions:

| Parameter | Headspace | GC |

| Vial Temp. | 80 °C | Injector Temp. |

| Vial Equilibration Time | 30 min | Split Ratio |

| Loop Temp. | 90 °C | Oven Program |

| Transfer Line Temp. | 100 °C | Detector (FID) Temp. |

| Carrier Gas Flow | 5.0 mL/min |

-

Data Analysis:

-

Compare the peak area of piperidine in the sample chromatogram to the peak area in the standard chromatogram to quantify the amount of residual piperidine.

-

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide orthogonal, definitive confirmation of the molecular structure.

Caption: Integrated spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the carbon-hydrogen framework.

Protocol 3: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of piperidine-4-carboxamide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

-

Data Interpretation:

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the amide N-H protons (broad singlets, ~6.8-7.2 ppm), the piperidine N-H proton (can be broad), and distinct multiplets for the axial and equatorial protons on the piperidine ring (~1.4-3.0 ppm).[8]

-

¹³C NMR (DMSO-d₆): Expect a signal for the carbonyl carbon (C=O) around 175-178 ppm, and signals for the four unique carbons of the piperidine ring between ~25-50 ppm.[8]

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Protocol 4: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

-

Acquisition: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap). Acquire data in positive ion mode.

-

Data Interpretation: The primary ion observed should be the protonated molecule, [M+H]⁺, at an m/z corresponding to the monoisotopic mass plus a proton.

-

Expected [M+H]⁺ for C₆H₁₂N₂O: 129.1022 (Calculated: 128.0950 + 1.0072)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.[9]

Protocol 5: FTIR Analysis

-

Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid powder directly on the crystal, or prepare a KBr pellet.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide & Amine | N-H Stretch | 3400 - 3100 (often two bands for primary amide) |

| Alkane | C-H Stretch | 3000 - 2850 |

| Amide | C=O Stretch (Amide I) | ~1660 |

| Amide | N-H Bend (Amide II) | ~1620 |

Thermal Analysis: Solid-State Characterization

Thermal methods provide crucial information about the melting behavior, polymorphism, and thermal stability of the compound.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of its melting point.

Protocol 6: DSC for Melting Point Determination

-

Sample Preparation: Accurately weigh 2-5 mg of piperidine-4-carboxamide into a standard aluminum DSC pan and seal it.

-

Acquisition: Place the pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.[11]

-

Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp endotherm is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components like water or residual solvent.

Protocol 7: TGA for Thermal Stability

-

Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

-

Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. This onset temperature is a key indicator of the compound's thermal stability.

Conclusion

The suite of analytical methods detailed in this guide provides a robust, multi-faceted framework for the comprehensive characterization of piperidine-4-carboxamide. By integrating chromatographic, spectroscopic, and thermal analyses, scientists can confidently establish the identity, purity, and key physicochemical properties of this important molecule, ensuring its suitability for downstream applications in pharmaceutical research and development. Each protocol is designed to be self-validating, with clear rationales provided to empower the analyst to make informed decisions and troubleshoot effectively.

References

-

Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC Source: PubMed Central URL: [Link]

-

Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]

-

Title: Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction Source: ResearchGate URL: [Link]

- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL

-

Title: 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O Source: PubChem URL: [Link]

-

Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

-

Title: 4-Piperidinecarboxamide Source: mzCloud URL: [Link]

-

Title: DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]

-

Title: FT-IR spectra of 4-piperidinecarboxylic acid Source: ResearchGate URL: [Link]

-

Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

-

Title: Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

-

Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

-

Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: MDPI URL: [Link]

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative Source: Hilaris Publisher URL: [Link]

-

Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors Source: UniCA IRIS (Institutional Research Information System) URL: [https://iris.unica.it/retrieve/handle/11584/263054/360211/2019-03-22 - RSC Medicinal Chemistry - Supplementary.pdf]([Link] - RSC Medicinal Chemistry - Supplementary.pdf)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. mzCloud – 4 Piperidinecarboxamide [mzcloud.org]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 8. iris.unica.it [iris.unica.it]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

Application Note & Protocol: Leveraging 4-(Ethylamino)piperidine-4-carboxamide in High-Throughput Screening for Novel Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. Within this class, 4-(Ethylamino)piperidine-4-carboxamide represents a promising, yet underexplored, small molecule with potential for hit-to-lead development.[1][2] Its structure combines a basic piperidine nitrogen, a hydrogen bond-donating ethylamino group, and a carboxamide moiety, offering multiple points for target interaction. While direct biological data on this specific molecule is sparse, related piperidine carboxamides have demonstrated significant activity in high-throughput screening (HTS) campaigns, notably as proteasome inhibitors with antimalarial properties.[3]

This application note provides a comprehensive guide for integrating 4-(Ethylamino)piperidine-4-carboxamide into a high-throughput screening workflow. We will present a detailed, field-proven protocol for a hypothetical HTS campaign targeting a cysteine protease, a well-established class of drug targets. The principles and methodologies outlined herein are broadly applicable and can be adapted for various target classes and assay formats.

Physicochemical Properties of 4-(Ethylamino)piperidine-4-carboxamide

A thorough understanding of the test compound's properties is fundamental to robust assay design.

| Property | Value | Source |

| Molecular Formula | C8H17N3O | PubChem[4] |

| Molecular Weight | 171.24 g/mol | PubChem[4] |

| IUPAC Name | 4-(ethylamino)piperidine-4-carboxamide | PubChem[4] |

| CAS Number | 84100-54-9 | Watson International Ltd[5] |

| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[4] |

These properties inform decisions on solvent selection, storage conditions, and handling procedures to ensure compound stability and integrity throughout the screening process.

The High-Throughput Screening (HTS) Paradigm

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[6][7][8] The process is a multi-stage funnel, designed to efficiently identify and validate promising candidates for further development.[6][9]

Caption: High-Throughput Screening (HTS) Workflow.

Hypothetical HTS Campaign: Targeting a Cysteine Protease

For this application note, we will detail a robust protocol for screening 4-(Ethylamino)piperidine-4-carboxamide against a model cysteine protease, "Protease-X," using a fluorescence resonance energy transfer (FRET) assay. This assay format is widely used in HTS for its sensitivity and amenability to automation.[6]

Principle of the FRET-Based Protease Assay

The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Protease-X, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors of Protease-X will prevent substrate cleavage, thus keeping the fluorescence signal low.

Caption: FRET-Based Protease Assay Principle.

Detailed Protocols

Part 1: Assay Development and Validation

Objective: To optimize and validate the Protease-X FRET assay in a 384-well format for HTS.

Materials:

-

Protease-X (recombinant, purified)

-

FRET peptide substrate

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Positive Control: A known, potent Protease-X inhibitor

-

Negative Control: DMSO

-

384-well, low-volume, black assay plates

Protocol:

-

Enzyme Titration:

-

Prepare serial dilutions of Protease-X in Assay Buffer.

-

Add 5 µL of each enzyme dilution to wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of FRET substrate (at its Km concentration).

-

Monitor fluorescence intensity over 30 minutes at the appropriate excitation/emission wavelengths.

-

Determine the enzyme concentration that yields a linear reaction rate and a robust signal-to-background ratio.

-

-

Substrate Titration:

-

Using the optimal enzyme concentration from step 1, perform a substrate titration to determine the Michaelis-Menten constant (Km).

-

For the HTS, use a substrate concentration at or below the Km to maximize sensitivity for competitive inhibitors.

-

-

DMSO Tolerance:

-

Evaluate the effect of DMSO on assay performance by adding increasing concentrations of DMSO (0.1% to 2%).

-

Ensure the final DMSO concentration for the HTS (typically ≤1%) does not significantly inhibit enzyme activity.

-

-

Assay Validation (Z'-factor calculation):

-

Prepare a plate with 192 wells containing the positive control (maximum inhibition) and 192 wells with the negative control (DMSO, no inhibition).

-

Run the assay under the optimized conditions.

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[10]

-

Part 2: Primary High-Throughput Screen

Objective: To screen a compound library, including 4-(Ethylamino)piperidine-4-carboxamide, at a single concentration to identify initial "hits."

Protocol:

-

Compound Plating:

-

Using an automated liquid handler, transfer 50 nL of each test compound (10 mM stock in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL final volume.

-

Include dedicated columns for positive and negative controls on every plate.

-

-

Reagent Addition:

-

Add 2.5 µL of Protease-X (at 2x the final optimized concentration) to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 2.5 µL of the FRET substrate (at 2x the final optimized concentration).

-

-

Signal Detection:

-

Immediately transfer the plates to a plate reader and measure the fluorescence signal at time zero and after a 30-minute incubation at room temperature.

-

-

Data Analysis and Hit Identification:

-

Calculate the percent inhibition for each compound relative to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

-

A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls.

-

Part 3: Hit Confirmation and Counter-Screening

Objective: To confirm the activity of initial hits and eliminate false positives arising from assay interference.[11]

Protocol:

-

Hit Confirmation (Dose-Response):

-

Re-test all identified hits in an 8-point, 3-fold serial dilution to determine their potency (IC50).

-

4-(Ethylamino)piperidine-4-carboxamide, if identified as a hit, would be subjected to this analysis.

-

Only compounds with a confirmed, dose-dependent inhibitory effect are carried forward.

-

-

Counter-Screening for Assay Interference:

-

Fluorescence Interference: Screen hit compounds in the assay buffer without the enzyme or substrate to identify autofluorescent compounds.

-

Technology-Specific Counter-Screen: A counter-screen should be employed to identify compounds that interfere with the detection technology itself.[12] For a FRET assay, this could involve a control experiment with a pre-cleaved substrate.

-

Promiscuous Inhibition: Screen hits against an unrelated enzyme to identify non-specific inhibitors.

-

From Hit-to-Lead: The Path Forward

Once 4-(Ethylamino)piperidine-4-carboxamide is confirmed as a validated hit, the hit-to-lead (H2L) process begins.[13][14] This phase involves a multidisciplinary effort to optimize the initial hit into a lead compound with improved potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[15]

Key Stages in Hit-to-Lead:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 4-(Ethylamino)piperidine-4-carboxamide to understand which parts of the molecule are crucial for activity.[10]

-

Computational Modeling: Using techniques like molecular docking to predict how the compound binds to the target and guide the design of more potent analogs.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to assess the compound's ADMET properties.

Conclusion

4-(Ethylamino)piperidine-4-carboxamide presents a valuable starting point for drug discovery campaigns. Its inclusion in a well-designed and rigorously validated HTS protocol, as detailed in this application note, provides a robust framework for identifying novel modulators of therapeutically relevant targets. The journey from an initial HTS hit to a clinical candidate is long and complex, but it begins with a high-quality screening campaign and a promising chemical scaffold.

References

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from BellBrook Labs website. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. PubChem. [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

-

Wikipedia. (n.d.). High-throughput screening. [Link]

-

ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

Lin, Z. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

-

Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

-

Wikipedia. (n.d.). Hit to lead. [Link]

-

Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

-

Creative Biolabs. (n.d.). Counter-Screen Service. [Link]

-

National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

-

Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and implementation of high-throughput screening assays. PubMed. [Link]

-

National Center for Biotechnology Information. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

-

Hilaris Publisher. (2023, June 21). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. [Link]

-

MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

Pion Inc. (2025, January 30). Drug development hit and lead optimization. [Link]

-

Royal Society of Chemistry. (n.d.). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). [Link]

-

Watson International Ltd. (n.d.). 4-(ethylamino)piperidine-4-carboxamide CAS NO.84100-54-9. [Link]

-

BellBrook Labs. (2025, August 19). Hit to Lead Assays: Accelerating Early Drug Discovery. [Link]

-

Yeshiva University. (2021, April 27). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. [Link]